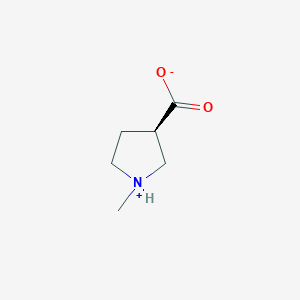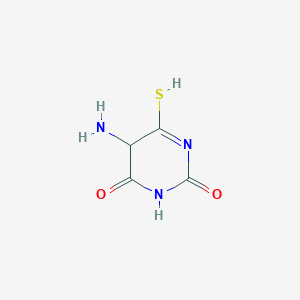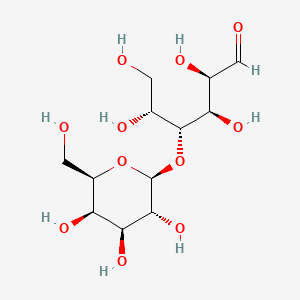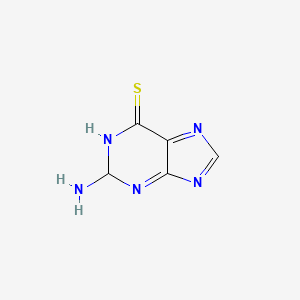
N-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
N-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
N-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride derivatives have been synthesized and evaluated for anticonvulsant activity and neuroprotection. For example, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated significant anticonvulsant effects and protected neurons from ischemia-induced degeneration in rats (Ohkubo et al., 1996).
A study found that N-methylation of 1,2,3,4-tetrahydroisoquinoline in the human brain leads to the formation of N-methyl-1,2,3,4-tetrahydroisoquinoline, which could be an intermediate in the biosynthesis of a potent neurotoxin related to dopamine metabolism (Naoi et al., 1989).
Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been synthesized, including the hydrochloride of methyl ester and N-acetyl derivative, which were fully characterized for potential applications (Jansa et al., 2006).
4-(Chlorohydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines and their N-methyl derivatives were synthesized and evaluated for dopamine D-1 antagonist activity, suggesting potential applications in neurological disorders (Riggs et al., 1987).
A patent review highlighted the therapeutic activities of 1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives between 2010 and 2015, including their roles in cancer, malaria, CNS, cardiovascular, and metabolic disorders (Singh & Shah, 2017).
N-Methyl-1,2,3,4-tetrahydroisoquinoline was found to be oxidized into N-methylisoquinolinium ion by monoamine oxidase in the human brain, indicating its potential role in neurotoxicity and neuroprotection (Naoi et al., 1989).
A study on the reaction of N-nitroso-1,2,3,4-tetrahydroisoquinolines with base revealed a new method for converting 1,2,3,4-tetrahydroisoquinolines into 3,4-dihydroisoquinolines, important for chemical synthesis (Sakane et al., 1974).
N-methylated tetrahydroisoquinolines have been studied as dopaminergic neurotoxins, indicating their potential involvement in the pathogenesis of Parkinson's disease (Naoi et al., 1993).
The neurotoxic and neuroprotective actions of Tetrahydroisoquinolinic (TIQ) derivatives were reviewed, highlighting their potential involvement in neurodegenerative diseases and therapeutic applications (Peana et al., 2019).
Presence of tetrahydroisoquinoline and its derivatives in parkinsonian and normal human brains was identified, suggesting their potential role in neurodegenerative diseases (Niwa et al., 1987).
properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-11-7-6-9-4-2-3-5-10(9)8-11;/h2-5H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQJFIFFHMOZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCC2=CC=CC=C2C1.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1612-65-3 (Parent) | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053112337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
53112-33-7 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053112337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B7944904.png)
![3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one](/img/structure/B7944907.png)
![3-[2,4-dimethyl-5-[(2-oxo-3,3a-dihydroindol-3-yl)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B7944919.png)


![(2E)-{2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-4-yl}{[(1-tert-butoxy-2-methyl-1-oxopropan-2-yl)oxy]imino}acetic acid](/img/structure/B7944958.png)




](/img/structure/B7944994.png)
![[[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate](/img/structure/B7944999.png)
![5-[(5-fluoro-2-oxo-3,3a-dihydroindol-3-yl)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B7945006.png)
